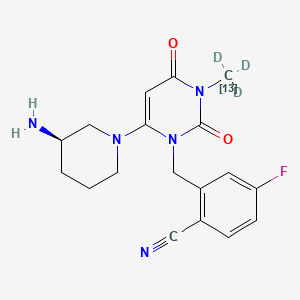
Trelagliptin-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trelagliptin-13C-d3 (also known as SYR-472-13C-d3) is a stable isotope-labeled derivative of Trelagliptin. Trelagliptin itself is a potent, orally active DPP-4 (dipeptidyl peptidase-4) inhibitor with an IC50 of 4 nM. It is primarily used for the treatment of type 2 diabetes mellitus (T2DM) .
Preparation Methods
Synthetic Routes:: The synthetic route for Trelagliptin-13C-d3 involves introducing deuterium (^2H) and carbon-13 (^13C) isotopes into the Trelagliptin molecule. Specific details regarding the synthetic steps and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production:: this compound is produced on a larger scale for research purposes. The industrial production methods likely follow similar principles to the synthetic routes but are optimized for efficiency and yield.
Chemical Reactions Analysis
Reaction Types:: Trelagliptin-13C-d3 can undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter specific moieties.
Substitution: Substitution reactions involving exchange of atoms or groups.
Other Transformations: Additional reactions relevant to its synthesis and metabolism.
Deuterating Agents: Used to introduce deuterium isotopes.
13C-Labeled Precursors: Incorporating ^13C into the molecule.
Catalysts: Facilitating specific transformations.
Solvents: Providing suitable reaction media.
Major Products:: The major products formed during these reactions include this compound itself and any intermediates generated during the labeling process.
Scientific Research Applications
Trelagliptin-13C-d3 finds applications in various scientific fields:
Medicine: Studying its pharmacokinetics, metabolism, and safety profiles.
Biology: Investigating DPP-4 inhibition and related pathways.
Chemistry: As a tracer for drug metabolism studies.
Industry: Quality control and stability studies.
Mechanism of Action
Trelagliptin-13C-d3, like its non-labeled counterpart, inhibits DPP-4. DPP-4 is an enzyme that degrades incretin hormones, leading to increased insulin secretion and improved glycemic control. The exact molecular targets and pathways involved are still an active area of research.
Comparison with Similar Compounds
Trelagliptin-13C-d3’s uniqueness lies in its stable isotope labeling. Similar compounds include other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Linagliptin, but none are specifically deuterated and ^13C-labeled like this compound.
Properties
Molecular Formula |
C18H20FN5O2 |
|---|---|
Molecular Weight |
361.39 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1/i1+1D3 |
InChI Key |
IWYJYHUNXVAVAA-GKOPAMJVSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


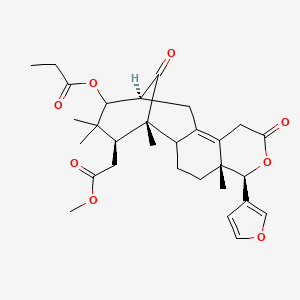

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
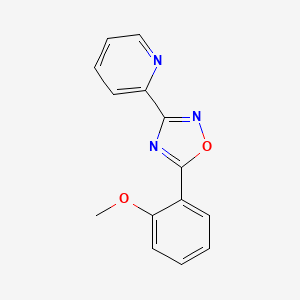
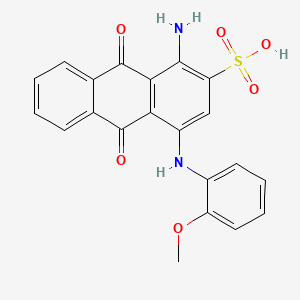
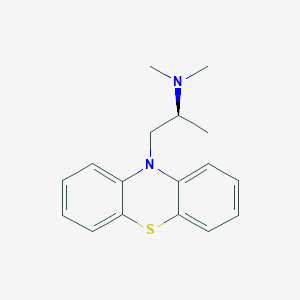
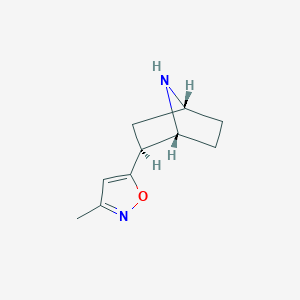
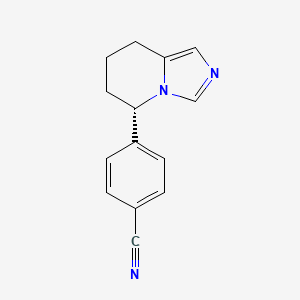

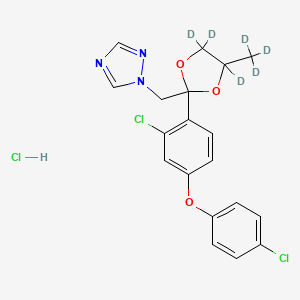
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
